Ferric pyrophosphate citrate is derived from the combination of ferric ions with pyrophosphate and citrate. It falls under the category of iron replacement products, specifically designed for parenteral administration. The compound is classified as a second-class over-the-counter drug in Japan due to its potential health risks in rare cases. Its use is particularly significant in patients with chronic kidney disease who experience iron depletion due to regular hemodialysis treatments.
The synthesis of ferric pyrophosphate citrate involves a series of precise steps to ensure the formation of a stable, water-soluble chelate. The process typically includes:
Ferric pyrophosphate citrate has a complex molecular structure characterized by its coordination with iron ions. The empirical formula is , indicating a significant presence of both organic and inorganic components.
Ferric pyrophosphate citrate participates in various chemical reactions primarily involving the release and binding of iron ions in physiological conditions:
The mechanism by which ferric pyrophosphate citrate exerts its effects involves several key processes:
Relevant data from physicochemical analyses confirm that it maintains structural integrity while effectively delivering iron .
Ferric pyrophosphate citrate is primarily utilized in clinical settings for:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1